Sodium 1H,1H,2H,2H-Perfluorohexane Sulfonate
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Overview
Description
Sodium 1H,1H,2H,2H-Perfluorohexane Sulfonate is a perfluoroalkylated substance, known for its unique chemical properties and widespread applications. It is a sodium salt of 1H,1H,2H,2H-perfluorohexane sulfonic acid, characterized by its high stability and resistance to degradation. This compound is part of the broader class of per- and polyfluoroalkyl substances (PFAS), which are widely used in various industrial and commercial applications due to their hydrophobic and lipophobic properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Sodium 1H,1H,2H,2H-Perfluorohexane Sulfonate typically involves the fluorination of hexane derivatives. One common method is the electrochemical fluorination (ECF) process, where hexane is subjected to fluorine gas in the presence of an electrolyte, leading to the formation of perfluorinated compounds. The resulting perfluorohexane is then sulfonated using sulfur trioxide or chlorosulfonic acid to introduce the sulfonic acid group, followed by neutralization with sodium hydroxide to form the sodium salt.
Industrial Production Methods: Industrial production of this compound often employs large-scale ECF processes due to their efficiency in producing high-purity perfluorinated compounds. The reaction conditions are carefully controlled to ensure complete fluorination and minimize the formation of by-products. The sulfonation step is also optimized to achieve high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: Sodium 1H,1H,2H,2H-Perfluorohexane Sulfonate primarily undergoes substitution reactions due to the presence of the sulfonate group. It is relatively inert to oxidation and reduction under standard conditions, owing to the strong C-F bonds.
Common Reagents and Conditions:
Substitution Reactions: These reactions often involve nucleophiles such as hydroxide ions or amines, which can replace the sulfonate group under basic conditions.
Hydrolysis: In the presence of strong acids or bases, the sulfonate group can be hydrolyzed to form the corresponding sulfonic acid.
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted perfluorohexane derivatives can be formed.
Hydrolysis Products: The primary product is 1H,1H,2H,2H-perfluorohexane sulfonic acid.
Scientific Research Applications
Sodium 1H,1H,2H,2H-Perfluorohexane Sulfonate has a wide range of applications in scientific research:
Chemistry: It is used as a surfactant in various chemical reactions and processes, including emulsion polymerization and as a stabilizer for dispersions.
Biology: In biological research, it is employed in studies involving cell membranes and protein interactions due to its ability to disrupt lipid bilayers.
Industry: It is used in the production of water and oil-repellent coatings, firefighting foams, and as a wetting agent in various industrial processes.
Mechanism of Action
The effects of Sodium 1H,1H,2H,2H-Perfluorohexane Sulfonate are primarily due to its surfactant properties. It reduces surface tension, allowing it to interact with and disrupt lipid bilayers in cell membranes. This disruption can affect membrane permeability and protein function. The compound’s high stability and resistance to degradation also mean it can persist in the environment and biological systems, leading to potential bioaccumulation and long-term effects.
Comparison with Similar Compounds
Sodium 1H,1H,2H,2H-Perfluorohexane Sulfonate is unique among perfluoroalkyl substances due to its specific chain length and functional group. Similar compounds include:
Perfluorooctane Sulfonate (PFOS): Longer chain length, widely used in similar applications but with different environmental and health impacts.
Perfluorobutane Sulfonate (PFBS): Shorter chain length, considered less bioaccumulative but with similar surfactant properties.
Perfluorohexanoic Acid (PFHxA): Similar chain length but with a carboxylic acid group instead of a sulfonate group, leading to different chemical behavior and applications.
Biological Activity
Sodium 1H,1H,2H,2H-perfluorohexane sulfonate (PFHxS) is a member of the perfluoroalkyl substances (PFAS) family, which has garnered attention due to its widespread environmental presence and potential health impacts. This article explores the biological activity of PFHxS, focusing on its effects on cellular mechanisms, toxicity profiles, and implications for human health.
Overview of PFHxS
PFHxS is primarily used as a surfactant and has applications in various industrial processes. It is known for its persistence in the environment and human tissues, raising concerns about its long-term biological effects. Recent studies have highlighted both its stimulatory and cytotoxic effects on liver cells, indicating a complex interaction with biological systems.
Proliferation and Viability
Research indicates that PFHxS can stimulate liver cell proliferation at low concentrations. A study involving Hep3B (human hepatocellular carcinoma) and SK-Hep1 (human liver sinusoidal endothelial) cells demonstrated that:
- Cell Viability : At concentrations below 200 μM, PFHxS significantly increased cell viability in both cell lines after 24 to 48 hours of exposure. Specifically:
- Colony Formation : Colony formation assays revealed that PFHxS promoted colony growth at concentrations ≤ 300 μM but decreased significantly at concentrations ≥ 500 μM, indicating a potential cytotoxic threshold .
Mechanistic Insights
The mechanism underlying the proliferative effects of PFHxS involves modulation of key cell cycle regulators. Treatment with PFHxS resulted in increased levels of:
- Cyclin E
- Cyclin D1
- Cyclin-dependent kinases (CDK2 and CDK4)
- Proliferating cell nuclear antigen (PCNA)
These findings suggest that PFHxS enhances liver cell proliferation by activating pathways associated with cell cycle progression .
Developmental Toxicity
Studies assessing the developmental impact of PFHxS have shown mixed results. In a study involving Wistar rats:
- No overt toxicity was observed in dams or offspring at lower doses.
- However, high doses resulted in decreased male pup birth weights and increased liver weights .
Hepatic Effects
PFHxS exposure has been linked to metabolic disturbances. In animal models fed high-fat diets:
- PFHxS altered hepatic proteome and blood lipid profiles, suggesting it may induce dysregulated lipid metabolism and oxidative stress .
Pharmacokinetics
PFHxS exhibits significant differences in pharmacokinetics across species:
- In humans, the serum half-life is notably longer compared to laboratory animals (e.g., rats and monkeys), which suggests a higher potential for accumulation and prolonged biological activity .
Summary of Findings
The biological activity of this compound reveals a dual nature—promoting cell proliferation at low concentrations while exhibiting cytotoxic effects at higher levels. Its impact on liver cells underscores the need for further investigation into its long-term health effects and mechanisms of action.
Parameter | Low Concentration Effects | High Concentration Effects |
---|---|---|
Cell Viability | Increased | Decreased |
Colony Formation | Enhanced | Inhibited |
Key Regulators (Cyclins/CDKs) | Upregulated | Not assessed |
Developmental Impact | No overt toxicity | Decreased birth weight |
Serum Half-Life | Longer in humans | Shorter in animals |
Properties
CAS No. |
27619-93-8 |
---|---|
Molecular Formula |
C6H4F9NaO3S |
Molecular Weight |
350.14 g/mol |
IUPAC Name |
sodium;3,3,4,4,5,5,6,6,6-nonafluorohexane-1-sulfonate |
InChI |
InChI=1S/C6H5F9O3S.Na/c7-3(8,1-2-19(16,17)18)4(9,10)5(11,12)6(13,14)15;/h1-2H2,(H,16,17,18);/q;+1/p-1 |
InChI Key |
CQMSUWBKEVEAJG-UHFFFAOYSA-M |
Canonical SMILES |
C(CS(=O)(=O)[O-])C(C(C(C(F)(F)F)(F)F)(F)F)(F)F.[Na+] |
Origin of Product |
United States |
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